(R)-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropylmethyl thioether group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride typically involves multiple steps. One common method includes the use of homocysteine as a starting material, which undergoes a series of reactions including alkylation, cyclization, and esterification to form the desired product . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamines: These compounds share the cyclopropyl group and are known for their reactivity and biological activity.
Thiophene derivatives: These compounds contain sulfur and have similar chemical properties.
Uniqueness
What sets ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride apart is its unique combination of a chiral center, a cyclopropylmethyl thioether group, and an amino acid ester structure. This combination provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H16ClNO2S |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
methyl 2-amino-3-(cyclopropylmethylsulfanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-11-8(10)7(9)5-12-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
SYFCERDEYBIJPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSCC1CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.